molecular formula C29H30ClN3O5 B2588894 N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1189933-11-6

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Numéro de catalogue: B2588894
Numéro CAS: 1189933-11-6
Poids moléculaire: 536.03
Clé InChI: UKUXJHOZVSSQEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sigma-2 Receptor Probes

Compounds similar to "N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" have been explored as sigma-2 receptor probes. For instance, benzamide analogues have been radiolabeled for in vitro evaluation, showing high affinity for sigma2 receptors, indicating their potential as ligands for studying sigma2 receptors, which could have implications for tumor diagnosis and drug development (Xu et al., 2005).

Antipsychotic Agent Development

Heterocyclic analogues of similar compounds have been evaluated for their potential as antipsychotic agents. These studies focus on their binding to various receptors, showing potential for the development of antipsychotic medications with fewer side effects (Norman et al., 1996).

Radiotracer Development

Compounds within this class have been developed into hybrid structures for sigma-2 PET tracers, aiding in tumor diagnosis. This research underscores the synthesis and evaluation of arylamides hybrids, revealing their high selectivity and potential interaction with P-gp, which may influence their application in imaging tumors overexpressing P-gp (Abate et al., 2011).

Analgesic Activity

The synthesis of compounds related to "this compound" has also been explored for their analgesic activity. This demonstrates the broader chemical class's potential for developing new pain management solutions (Saad et al., 2011).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by reduction and protection of the resulting intermediate. The protected intermediate is then reacted with N-butyl-4-aminobenzamide to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "N-butyl-4-aminobenzamide", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and triethylamine to yield the intermediate", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield the reduced intermediate", "Step 3: Protection of the reduced intermediate with acetic anhydride and triethylamine in dimethylformamide to yield the protected intermediate", "Step 4: Reaction of the protected intermediate with N-butyl-4-aminobenzamide in chloroform in the presence of hydrochloric acid and sodium hydroxide to yield the final product" ] }

Numéro CAS

1189933-11-6

Formule moléculaire

C29H30ClN3O5

Poids moléculaire

536.03

Nom IUPAC

N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34)

Clé InChI

UKUXJHOZVSSQEL-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.